molecular formula C₂₀H₁₉O₄P B1141966 Dibenzyl phenyl phosphate CAS No. 112507-48-9

Dibenzyl phenyl phosphate

Cat. No.: B1141966
CAS No.: 112507-48-9
M. Wt: 354.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl phenyl phosphate is an organic phosphate ester compound. It is characterized by the presence of two benzyl groups and one phenyl group attached to a phosphate moiety. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

Dibenzyl phenyl phosphate is primarily used for the phosphorylation of phenols . The compound’s primary targets are phenols, which are aromatic compounds with a hydroxyl group attached to a carbon atom in the aromatic ring . The role of phenols in this context is to serve as substrates for the phosphorylation process .

Mode of Action

The compound interacts with its targets (phenols) through a process known as phosphorylation . This involves the addition of a phosphate group to the phenol, resulting in the formation of this compound . This reaction is facilitated by the presence of N-ethyldiisopropylamine and DMAP .

Biochemical Pathways

The phosphorylation of phenols by this compound is part of the broader phenylpropanoid biosynthetic pathway . This pathway is responsible for the synthesis of a wide range of secondary metabolites in plants, including flavonoids and other phenolic compounds . The downstream effects of this pathway include the production of compounds that play key roles in plant defense, pigmentation, and structural integrity .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol, and it reacts with water

Result of Action

The phosphorylation of phenols by this compound results in the formation of phenylalkylphosphonamidates . These compounds are used as probes for a hydrophobic binding register in prostate-specific membrane antigen . This suggests that the action of this compound could have implications for the study and treatment of prostate cancer .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of water . The compound is moisture-sensitive and should be stored under dry inert gas . It is also incompatible with oxidizing agents . These factors can influence the compound’s stability, efficacy, and overall action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl phenyl phosphate can be synthesized through the phosphorylation of phenols. One common method involves the reaction of dibenzyl phosphite with phenol in the presence of N-ethyldiisopropylamine and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically proceeds under mild conditions, yielding this compound as the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale phosphorylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Dibenzyl phenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.

    Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products:

    Oxidation: Phosphonic acids.

    Substitution: Various substituted phosphates.

    Hydrolysis: Phenol and dibenzyl phosphate.

Scientific Research Applications

Dibenzyl phenyl phosphate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dibenzyl phenyl phosphate is unique due to its specific combination of benzyl and phenyl groups, which impart distinct reactivity and solubility properties. This makes it particularly useful in certain organic synthesis applications where other phosphate esters may not be as effective.

Properties

IUPAC Name

dibenzyl phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19O4P/c21-25(24-20-14-8-3-9-15-20,22-16-18-10-4-1-5-11-18)23-17-19-12-6-2-7-13-19/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDFVXRUESNVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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